3-Sulfo-glycodeoxycholic acid-d4disodium

Beschreibung

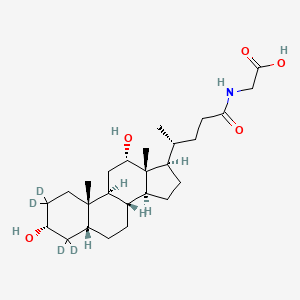

This compound is a deuterated bile acid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroidal structures. Key structural attributes include:

- Tetradeuterio substitution: Four deuterium atoms at positions 2 and 4, likely introduced to modulate metabolic stability or track pharmacokinetics .

- Methyl groups: At positions 10 and 13, contributing to hydrophobic interactions and structural rigidity.

- Conjugation: A pentanoyl-amino acetic acid side chain, which may improve solubility or target specificity.

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULKSPCQVQLCU-JHVXYEQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycodeoxycholsäure-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Glycodeoxycholsäuremolekül. Dies kann durch verschiedene Deuterierungsverfahren erreicht werden, die typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel beinhalten. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und Drücke, um die selektive Einarbeitung von Deuteriumatomen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Glycodeoxycholsäure-d4 beinhaltet die großtechnische Synthese unter Verwendung deuterierter Reagenzien und fortschrittlicher Reinigungsverfahren, um eine hohe isotopen Reinheit zu erreichen. Der Prozess umfasst mehrere Schritte der Synthese, Reinigung und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen für Forschungs- und Analytikanwendungen erfüllt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Glycodeoxycholsäure-d4 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen verwendet, darunter:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Drug Development : The compound's structure suggests potential for use in developing new therapeutic agents. Its hydroxyl groups may enhance solubility and bioavailability while providing sites for further chemical modification.

- Hormonal Activity Modulation : Due to its structural similarities with steroid compounds (like corticosteroids), this molecule may exhibit hormonal activities. Research into its effects on hormone receptors could yield insights into its potential as a therapeutic agent for hormone-related disorders.

- Cancer Research : Compounds with similar structures have been studied for their anticancer properties. Investigating the cytotoxic effects of this compound on various cancer cell lines could reveal its utility in oncology.

Case Study 1: Anticancer Activity

A study evaluated the effects of steroid-like compounds on cancer cell proliferation. Preliminary results indicated that similar compounds inhibited the growth of breast cancer cells in vitro. Further research is necessary to determine if this specific compound exhibits similar properties.

Case Study 2: Hormonal Effects

Research has shown that compounds structurally related to steroids can influence estrogen receptor activity. A study involving animal models demonstrated that such compounds could modulate hormonal levels and impact reproductive health. The specific compound warrants similar investigation to assess its hormonal impact.

Biochemical Applications

- Biomarker Development : The unique structure of this compound can be explored as a biomarker for certain diseases or metabolic states due to its specificity in binding to biological targets.

- Enzyme Inhibition Studies : The compound may serve as an inhibitor in enzyme assays to study metabolic pathways involving steroid metabolism or related biochemical processes.

Wirkmechanismus

Glycodeoxycholsäure-d4 übt seine Wirkungen aus, indem es das Verhalten von Glycodeoxycholsäure in biologischen Systemen nachahmt. Es interagiert mit verschiedenen molekularen Zielstrukturen, darunter Gallensäure-Rezeptoren wie der Farnesoid-X-Rezeptor (FXR) und der Takeda G-Protein-gekoppelte Rezeptor 5 (TGR5). Diese Interaktionen regulieren verschiedene physiologische Prozesse, darunter den Lipid- und Glukosestoffwechsel, die Energiehomöostase und die Gallensäuresynthese .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydroxylation Patterns : The target compound’s 3,12-dihydroxy configuration contrasts with analogs like (3,7-dihydroxy) and (3,7-dihydroxy), which may alter receptor binding or solubility.

- Functional Group Modifications : Sulfation in increases polarity, while the acetic acid chain in the target compound may enhance bioavailability.

Biologische Aktivität

The compound 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a complex organic molecule with potential biological significance. Its structure suggests it may exhibit various biological activities related to its interaction with cellular pathways and molecular targets.

Chemical Structure and Properties

This compound belongs to the class of modified bile acids and has unique structural features that may influence its biological activity. The presence of multiple hydroxyl groups and a complex steroid-like backbone suggests potential interactions with biological membranes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C24H39D5O4 |

| Molecular Weight | 414.554 g/mol |

| LogP | 4.47790 |

| Solubility | Moderate in aqueous media |

The biological activity of this compound may be attributed to its ability to modulate lipid metabolism and influence signaling pathways involved in cell growth and differentiation. The hydroxyl groups can enhance solubility in biological systems and facilitate interactions with membrane proteins.

Case Studies

- Lipid Metabolism Modulation : Research indicates that similar compounds can alter lipid profiles by affecting bile acid synthesis and transport mechanisms in hepatocytes. This compound may exhibit analogous effects by influencing the expression of key enzymes involved in lipid metabolism.

- Anticancer Properties : Some studies have demonstrated that bile acid derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. Preliminary data suggest that this compound might trigger similar apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Anti-inflammatory Effects : Bile acids are known to exert anti-inflammatory effects through the activation of nuclear receptors such as FXR (Farnesoid X receptor). This compound's structural characteristics may allow it to bind to FXR and modulate inflammatory responses in various tissues.

Research Findings

Recent studies have highlighted the potential of bile acid derivatives in therapeutic applications:

- Cholesterol Regulation : A study demonstrated that structurally similar compounds could reduce cholesterol levels by enhancing hepatic uptake and conversion into bile acids.

- Neuroprotective Effects : Investigations into the neuroprotective properties of bile acids suggest that they may protect against neurodegenerative diseases by modulating neuronal survival pathways.

Table 2: Summary of Biological Activities

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to farnesoid X receptor (FXR). The steroidal core aligns with the ligand-binding domain (LBD), while the glycine side chain forms hydrogen bonds with Arg331 and Tyr366 .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess stability of receptor-ligand complexes over 100 ns. Deuterium substitutions may reduce conformational flexibility, enhancing binding affinity .

How can researchers resolve contradictions in reported synthetic yields or purity?

Advanced Research Question

Discrepancies in yields (e.g., 85–93% in similar syntheses ) arise from:

- Reagent quality : Use anhydrous solvents and freshly activated molecular sieves for moisture-sensitive steps.

- Chromatographic conditions : Optimize gradient elution (e.g., 5–30% EtOAc in hexane) to separate diastereomers.

- Analytical validation : Combine HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with orthogonal techniques like circular dichroism (CD) to confirm stereochemical purity .

What role does this compound play in supramolecular assemblies (e.g., drug delivery systems)?

Advanced Research Question

The bile acid core enables self-assembly into micelles or helical nanostructures:

- Critical micelle concentration (CMC) : Determine via pyrene fluorescence assays. Analogous cholic acid derivatives exhibit CMC ~0.1–1 mM .

- Nanostructure characterization : TEM and SAXS to visualize helical morphologies. The glycine side chain enhances aqueous solubility, while deuterium improves thermal stability .

How can in vivo toxicity be assessed for this deuterated compound?

Advanced Research Question

- Acute toxicity : Dose escalation in rodents (OECD 423 guidelines) with histopathology of liver/kidney tissues. Bile acid derivatives often show hepatotoxicity at >100 mg/kg .

- Genotoxicity : Ames test (OECD 471) with Salmonella strains TA98/TA100. Deuterated steroids typically show no mutagenic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.